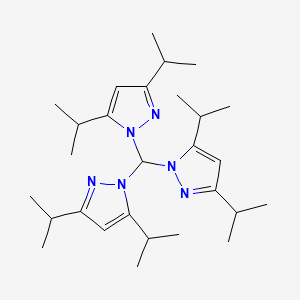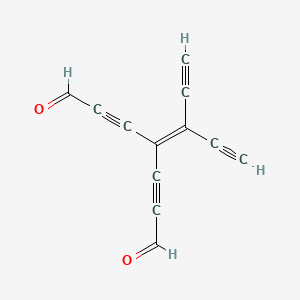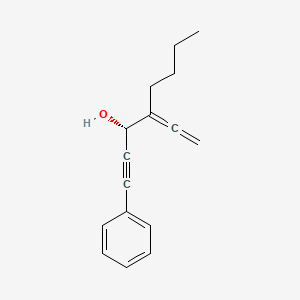
1H-Pyrazole, 1,1',1''-methylidynetris[3,5-bis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 1,1’,1’'-methylidynetris[3,5-bis(1-methylethyl)- is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its three pyrazole rings connected through a central carbon atom, each substituted with 3,5-bis(1-methylethyl) groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1H-Pyrazole, 1,1’,1’'-methylidynetris[3,5-bis(1-methylethyl)- involves several steps. One common method includes the reaction of hydrazine derivatives with β-diketones, followed by cyclization to form the pyrazole ring . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
1H-Pyrazole, 1,1’,1’'-methylidynetris[3,5-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole-3,5-dicarboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of pyrazole-3,5-dimethyl derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated pyrazoles.
Scientific Research Applications
1H-Pyrazole, 1,1’,1’'-methylidynetris[3,5-bis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1,1’,1’'-methylidynetris[3,5-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1H-Pyrazole, 1,1’,1’'-methylidynetris[3,5-bis(1-methylethyl)- can be compared with other similar compounds, such as:
1H-Pyrazole, 3,5-bis(1,1-dimethylethyl)-: This compound has similar structural features but lacks the central carbon atom connecting the three pyrazole rings.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: This compound is used in different chemical reactions and has distinct biological activities.
5-Hydroxy-1-methyl-1H-pyrazole: This compound has a hydroxyl group at position 5, which significantly alters its chemical and biological properties.
The uniqueness of 1H-Pyrazole, 1,1’,1’'-methylidynetris[3,5-bis(1-methylethyl)- lies in its complex structure and the presence of multiple pyrazole rings, which contribute to its diverse range of applications and activities.
Properties
CAS No. |
746620-35-9 |
|---|---|
Molecular Formula |
C28H46N6 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
1-[bis[3,5-di(propan-2-yl)pyrazol-1-yl]methyl]-3,5-di(propan-2-yl)pyrazole |
InChI |
InChI=1S/C28H46N6/c1-16(2)22-13-25(19(7)8)32(29-22)28(33-26(20(9)10)14-23(30-33)17(3)4)34-27(21(11)12)15-24(31-34)18(5)6/h13-21,28H,1-12H3 |
InChI Key |
WBECWVNMKMLJLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1C(N2C(=CC(=N2)C(C)C)C(C)C)N3C(=CC(=N3)C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate](/img/structure/B14233728.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)
![8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine](/img/structure/B14233738.png)


![Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate](/img/structure/B14233759.png)

![Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate](/img/structure/B14233772.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride](/img/structure/B14233773.png)
![Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]-](/img/structure/B14233775.png)
![3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one](/img/structure/B14233786.png)
![4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14233789.png)

![2,2'-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol)](/img/structure/B14233794.png)
